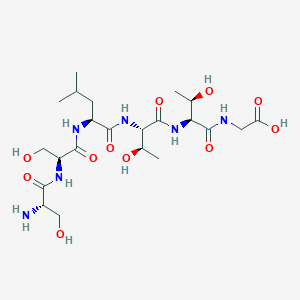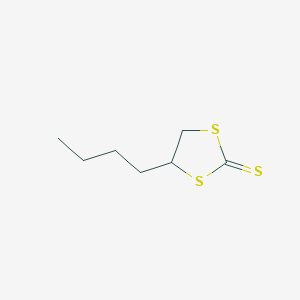
4-Butyl-1,3-dithiolane-2-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Butyl-1,3-dithiolane-2-thione is an organosulfur compound characterized by a five-membered ring structure containing two sulfur atoms and a thione group. This compound is part of the broader class of trithiocarbonates, which have significant applications in various fields due to their unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butyl-1,3-dithiolane-2-thione typically involves the reaction of thiiranes with carbon disulfide under specific conditions. For instance, the reaction of 2-methylthiirane, 2-hexylthiirane, 1,2-epithiocyclohexane, and 2-phenylthiirane with carbon disulfide yields the corresponding 1,3-dithiolane-2-thione derivatives . The reaction is often carried out under high pressure and in the presence of a catalyst such as triethylamine .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .
化学反应分析
Types of Reactions: 4-Butyl-1,3-dithiolane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions typically yield thiols or disulfides.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, disulfides, and various substituted derivatives .
科学研究应用
4-Butyl-1,3-dithiolane-2-thione has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4-Butyl-1,3-dithiolane-2-thione involves its ability to undergo thiol-disulfide exchange reactions. This property is crucial in various biological and chemical processes, where the compound can act as a reducing agent or a protective group for thiol functionalities . The molecular targets and pathways involved include interactions with proteins and enzymes that contain thiol groups .
相似化合物的比较
1,3-Dithiolane-2-thione: Similar in structure but lacks the butyl group.
1,3-Dithiolane-2-one: Contains a carbonyl group instead of a thione group.
1,3-Dithiane: Similar ring structure but with two sulfur atoms and no thione group.
Uniqueness: 4-Butyl-1,3-dithiolane-2-thione is unique due to the presence of the butyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications requiring specific hydrophobic interactions or steric effects .
属性
CAS 编号 |
872834-36-1 |
|---|---|
分子式 |
C7H12S3 |
分子量 |
192.4 g/mol |
IUPAC 名称 |
4-butyl-1,3-dithiolane-2-thione |
InChI |
InChI=1S/C7H12S3/c1-2-3-4-6-5-9-7(8)10-6/h6H,2-5H2,1H3 |
InChI 键 |
ZIBLLUNYQKUSPU-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1CSC(=S)S1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


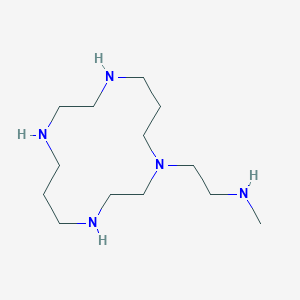
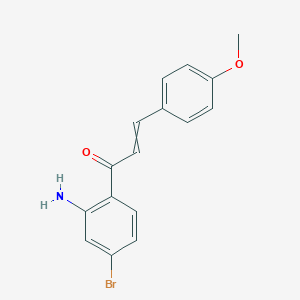
![N-[4-(Heptadecafluorooctyl)phenyl]prop-2-enamide](/img/structure/B12594173.png)
![[4-Chloro-3-(pyridin-3-yloxymethyl)-phenyl]-urea](/img/structure/B12594175.png)
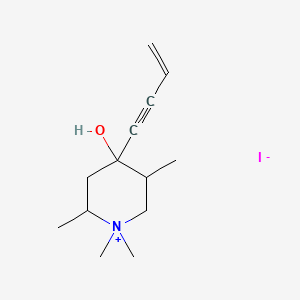
![1H-Indole-1-acetic acid, 3-[(3-chlorophenyl)sulfonyl]-5-fluoro-2-methyl-](/img/structure/B12594199.png)
![1-Azabicyclo[2.2.1]heptane, 3-(5-isoxazolylethynyl)-](/img/structure/B12594203.png)
![2,2'-[(2,4-Diethylcyclohex-3-en-1-yl)methylene]bis(4,6-dimethylphenol)](/img/structure/B12594218.png)
![N-[(E)-hydrazinylidenemethyl]-1-quinolin-2-ylpyrrole-3-carboxamide](/img/structure/B12594222.png)
![1-Butyl-4-[2-(3,4-dihydroxyphenyl)ethenyl]pyridin-1-ium chloride](/img/structure/B12594226.png)
![N~1~,N~2~-Bis{(E)-[4-(dimethylamino)phenyl]methylidene}ethanebis(thioamide)](/img/structure/B12594230.png)
![N-(1,3-thiazol-2-yl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12594246.png)
